molecular formula C14H12N2O6S B410644 Methyl 4-[(3-nitrophenyl)sulfonylamino]benzoate CAS No. 333310-79-5

Methyl 4-[(3-nitrophenyl)sulfonylamino]benzoate

Cat. No.: B410644
CAS No.: 333310-79-5
M. Wt: 336.32g/mol
InChI Key: IVFQOUNCDDZSNQ-UHFFFAOYSA-N
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Description

Methyl 4-[(3-nitrophenyl)sulfonylamino]benzoate is a sulfonamide derivative characterized by a benzoate ester core linked to a 3-nitrophenylsulfonamide group. The 3-nitro substituent on the phenyl ring may enhance electron-withdrawing effects, impacting reactivity and binding affinity in medicinal chemistry contexts.

Properties

IUPAC Name

methyl 4-[(3-nitrophenyl)sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6S/c1-22-14(17)10-5-7-11(8-6-10)15-23(20,21)13-4-2-3-12(9-13)16(18)19/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFQOUNCDDZSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-nitrophenyl)sulfonylamino]benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the sulfonamide intermediate, which is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-nitrophenyl)sulfonylamino]benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

    Oxidation: The sulfonylamino group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

    Oxidation: Hydrogen peroxide (H₂O₂)

Major Products Formed

    Reduction: 4-[(3-aminophenyl)sulfonylamino]benzoate

    Substitution: 4-[(3-nitrophenyl)sulfonylamino]benzoic acid

    Oxidation: this compound sulfone

Scientific Research Applications

Methyl 4-[(3-nitrophenyl)sulfonylamino]benzoate has diverse applications in scientific research:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or coatings.

    Organic Synthesis: It serves as a building block for more complex molecules in organic synthesis, facilitating the creation of novel compounds for various applications.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-nitrophenyl)sulfonylamino]benzoate depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating their function. The sulfonylamino group can form hydrogen bonds with active sites, while the nitrophenyl group can participate in π-π interactions, enhancing binding affinity.

Comparison with Similar Compounds

Structural Differences :

  • Ester Group : SABA1 features an ethyl ester (vs. methyl in the target compound), which may confer higher lipophilicity .
  • Substituents : SABA1 incorporates a 2-chloro-5-(phenylcarbamoyl)phenyl sulfonamide group, contrasting with the simpler 3-nitrophenyl group in the target compound.
    Biological Activity :
  • SABA1 exhibits a MIC (Minimum Inhibitory Concentration) of 0.45–0.9 mM against E. coli (efflux-compromised strains), attributed to its bulky carbamoyl substituent enhancing target binding .

Ethyl 4-(Sulfooxy)benzoate

Structural Differences :

  • Sulfonate vs. Sulfonamide : This compound replaces the sulfonamide linkage with a sulfonate ester, drastically altering hydrogen-bonding capacity and acidity .
    Applications :
  • Found in natural sources (e.g., bamboo shoots), ethyl 4-(sulfooxy)benzoate is studied for antioxidant properties, unlike synthetic sulfonamides like the target compound .

4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic Acid

Structural Differences :

  • Cyclohexane Carboxylic Acid vs.
  • Naphthalene vs.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological/Chemical Properties Reference
Methyl 4-[(3-nitrophenyl)sulfonylamino]benzoate Benzoate ester 3-Nitrophenylsulfonamide Hypothesized antimicrobial activity
SABA1 Ethyl benzoate ester 2-Chloro-5-(phenylcarbamoyl)phenyl MIC 0.45–0.9 mM (E. coli)
Ethyl 4-(sulfooxy)benzoate Sulfonate ester Sulfooxy group Antioxidant, natural product
4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid Cyclohexanecarboxylic acid Naphthalene sulfonamide Metal chelation, crystal engineering

Biological Activity

Methyl 4-[(3-nitrophenyl)sulfonylamino]benzoate is a compound of significant interest due to its unique structural features and biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, particularly in biochemistry and pharmacology.

Structural Overview

This compound is characterized by the following molecular structure:

  • Molecular Formula : C14_{14}H12_{12}N2_{2}O4_{4}S
  • Key Functional Groups :
    • Methyl ester group
    • Sulfonylamino moiety
    • Nitro group on the phenyl ring

These functional groups contribute to its reactivity and affinity for biological targets, making it a candidate for enzyme inhibition studies and other therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition properties. It interacts with the active sites of various enzymes, leading to the modulation of enzymatic activity. The nitrophenyl group enhances the binding affinity towards these enzymes, facilitating effective inhibition.

  • Mechanism of Action :
    • The compound binds to enzyme active sites through hydrogen bonding and π-π interactions.
    • It may stabilize charged intermediates during enzymatic reactions, altering the rate-determining steps in enzymatic hydrolysis processes.
  • Case Studies :
    • A study involving the hydrolysis of nitrophenyl benzoate esters showed that this compound significantly influenced the catalytic mechanisms of enzymes such as trypsin and lipase. The results indicated a change in reaction kinetics based on substrate electronic effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure DescriptionUnique Features
Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoateContains an ethyl group instead of a methyl groupDifferent electronic properties due to ethyl substitution
Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoateContains a methyl group on the phenyl ringVariations in steric hindrance affecting reactivity
Methyl 3,4-di{[(4-methylphenyl)sulfonyl]amino}benzoateContains two sulfonamide groupsIncreased potential for multiple interactions

This compound stands out due to its nitro substituent, which enhances both its reactivity and potential as an enzyme inhibitor compared to analogs lacking this feature.

Applications in Research and Industry

This compound has diverse applications across several fields:

  • Pharmaceutical Development :
    • It serves as an intermediate in synthesizing drugs targeting specific enzymes or receptors.
    • Its inhibitory properties make it a candidate for developing new therapeutic agents against various diseases.
  • Materials Science :
    • The compound's unique structure can be utilized in creating new materials with specific properties, such as polymers or coatings that require enhanced chemical stability or reactivity.
  • Organic Synthesis :
    • It acts as a building block for more complex molecules, facilitating the creation of novel compounds for various applications.

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